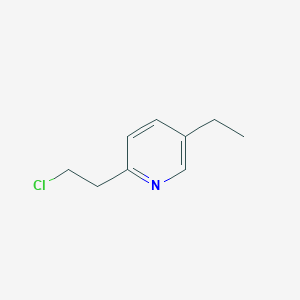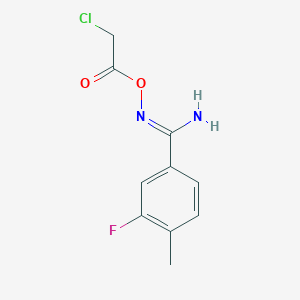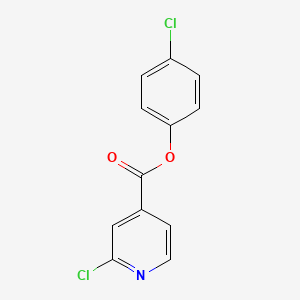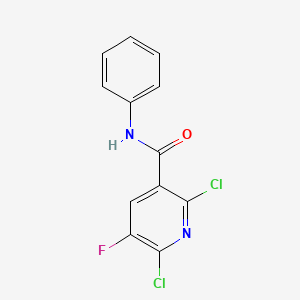
2-(2-Chloroethyl)-5-ethylpyridine
Overview
Description
2-(2-Chloroethyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloroethyl group at the second position and an ethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-5-ethylpyridine typically involves the alkylation of 5-ethylpyridine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinylpyridine.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Elimination: Potassium hydroxide, water, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Elimination: 2-vinylpyridine.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-(2-Chloroethyl)-5-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-ethylpyridine largely depends on its chemical reactivity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This reactivity underlies its potential use as an antimicrobial or anticancer agent, where it can disrupt essential biological processes in target organisms or cells.
Comparison with Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the pyridine ring.
Mustard Gas (Bis(2-chloroethyl) sulfide): Contains two chloroethyl groups attached to a sulfur atom, used historically as a chemical warfare agent.
Bis(2-chloroethyl) ether: An ether with two chloroethyl groups, used in organic synthesis.
Uniqueness: 2-(2-Chloroethyl)-5-ethylpyridine is unique due to the presence of both a chloroethyl group and an ethyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloroethyl)-5-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJBDXBFWGQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-(trifluoromethyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042915.png)
![4-chloro-6-({5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)
![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)
![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)



![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)
![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)
